molecular formula C7H14O2 B6184285 rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis CAS No. 85373-54-2

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis

Cat. No.: B6184285
CAS No.: 85373-54-2
M. Wt: 130.2
InChI Key:
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Description

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The compound is characterized by the presence of a methanol group attached to a 6-methyloxan-2-yl ring in the cis configuration.

Preparation Methods

The synthesis of rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation, where the ketone is reduced in the presence of a suitable catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of the corresponding halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and halides .

Scientific Research Applications

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but they often include interactions with hydroxyl groups and the formation of hydrogen bonds, which can influence the compound’s activity and selectivity .

Comparison with Similar Compounds

rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis can be compared with similar compounds such as:

The uniqueness of this compound lies in its racemic nature and specific stereochemistry, which can influence its reactivity and interactions in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a cyclic ether, and the reduction of a ketone to an alcohol.", "Starting Materials": [ "2-methyl-1,3-propanediol", "p-toluenesulfonic acid", "sodium hydroxide", "methyl iodide", "sodium hydride", "2-butanone" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-methyl-1,3-propanediol with p-toluenesulfonic acid to form the tosylate derivative.", "Step 2: Treatment of the tosylate derivative with sodium hydroxide to form the corresponding alkoxide.", "Step 3: Reaction of the alkoxide with methyl iodide to form the methyl ether derivative.", "Step 4: Treatment of the methyl ether derivative with sodium hydride to form the corresponding enolate.", "Step 5: Reaction of the enolate with 2-butanone to form the cyclic ether intermediate.", "Step 6: Reduction of the ketone group in the cyclic ether intermediate with sodium borohydride to form the desired product, rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis." ] }

CAS No.

85373-54-2

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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